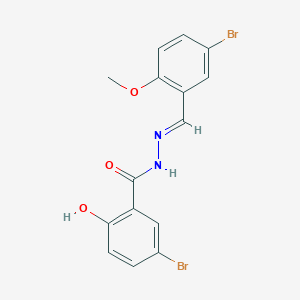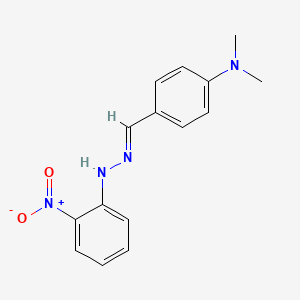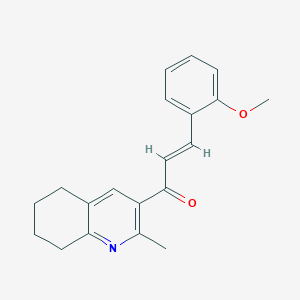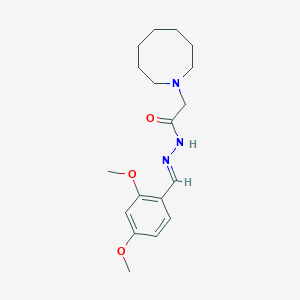
1,3,3-trimethyl-4-phenyl-4-piperidinol
Vue d'ensemble
Description
1,3,3-trimethyl-4-phenyl-4-piperidinol (TMPPOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMPPOP is a bicyclic tertiary amine that contains a piperidine ring, a phenyl group, and a hydroxyl group. This compound has been extensively studied for its potential use as a chiral auxiliary, a ligand in asymmetric catalysis, and a building block in organic synthesis.
Applications De Recherche Scientifique
Conformational Analysis
Orientation of Phenyl Substituent in Isomeric Piperidinols : NOESY spectroscopy has been utilized to determine the orientation of the phenyl substituent in isomeric piperidinols. This method reflects the change in the orientation of the phenyl substituent across different isomers, providing insight into the molecular structure and conformation (Aliev, 1990).
Stereochemistry in Pharmacologically Active Derivatives : Studies have been conducted on the carbon-13 magnetic resonance spectra of diastereoisomers of trimethyl-4-phenylpiperidin-4-ol and their esters. These findings are crucial for understanding the stereochemistry and preferred molecular conformations of these compounds (Jones et al., 1973).
Chemical Synthesis and Reactivity
Synthesis of Derivatives : The synthesis of derivatives like 4-(3-buten-1-ynyl)-1,2,5-trimethyl-4-piperidinol and its stereoisomers has been explored. This research includes the study of their reactivity in radical polymerization, providing valuable data on the polymerization kinetics and mechanism (Aliev et al., 1992).
Synthesis of Dialkoxy Piperidinols : Research on the synthesis of 4,4-dialkoxy-3-piperidinols highlights advanced methodologies in organic synthesis. This includes alpha-bromination and dialkoxyhydroxylation techniques, broadening the scope of synthetic strategies in this chemical class (Chang et al., 2011).
Conformational Studies and Stereochemistry
Conformation-Activity Relationships : A comprehensive conformational study of various 4-phenylpiperidine analgesics, including the trimethyl-4-phenylpiperidines, has been conducted. This research is pivotal in linking molecular conformations to pharmacological activities (Froimowitz, 1982).
NMR Study of Diastereoisomers : The stereochemistry of diastereoisomeric trimethyl-4-phenylpiperidin-4-ols has been elucidated using 1H NMR spectroscopy. This research provides essential information on the configurations and preferred conformations of these compounds (Casy & Mcerlane, 1972).
Structural Studies
- Three-Dimensional Structure Analysis : The study of the three-dimensional structures of isomers of trimethyl-4-amino(amido)piperidines using NMR spectra provides critical insights into the spatial orientation of functional groups and conformational changes inthese molecules. This research aids in understanding the dynamic behavior of these compounds at the molecular level (Fomichev et al., 1988).
- Crystallography of Analogs : Crystal structure determination of 4-phenylpiperidine narcotic analgesic analogs, such as 1e,2a,6e-Trimethyl-4e-phenyl-4a-acetoxypiperidine Hydrobromide, offers deep insights into the stereochemistry of the substituents. These findings are significant for correlating physical structure with pharmacological properties (Hayakawa & James, 1973).
Propriétés
IUPAC Name |
1,3,3-trimethyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13(2)11-15(3)10-9-14(13,16)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMJMVAPSQRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C2=CC=CC=C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-4-phenyl-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)



![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidine trifluoroacetate](/img/structure/B3837362.png)

![ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate](/img/structure/B3837376.png)